![molecular formula C17H24ClNO3 B4430140 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4430140.png)
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine, also known as CDP-791, is a synthetic compound that is currently being studied for its potential use in the treatment of cancer.
Wirkmechanismus
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine works by inhibiting the activity of AKT and P70S6K. These kinases are involved in a signaling pathway that promotes cell growth and survival. By inhibiting these kinases, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the activity of AKT and P70S6K. This inhibition leads to a decrease in the phosphorylation of downstream targets of these kinases, which ultimately results in a decrease in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine is that it is a potent inhibitor of AKT and P70S6K, which makes it a valuable tool for studying the role of these kinases in cancer cell growth and survival. However, one limitation of this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on these kinases.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine. One area of focus could be on identifying the specific types of cancer that are most sensitive to this compound treatment. Another area of focus could be on developing more potent and selective inhibitors of AKT and P70S6K. Additionally, researchers could investigate the potential use of this compound in combination with other cancer treatments to enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine is being studied for its potential use in the treatment of cancer. Specifically, it is being investigated as a potential inhibitor of the protein kinases AKT and P70S6K, which play a critical role in cell growth and survival. By inhibiting these kinases, this compound may be able to slow or stop the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-11-8-14(6-7-15(11)18)22-17(4,5)16(20)19-9-12(2)21-13(3)10-19/h6-8,12-13H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSBSKUYLYXMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



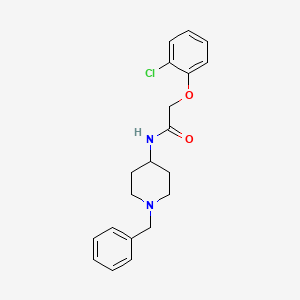
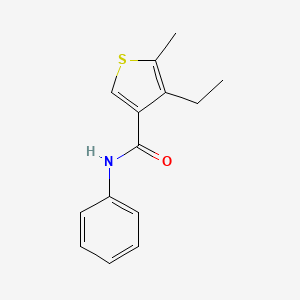
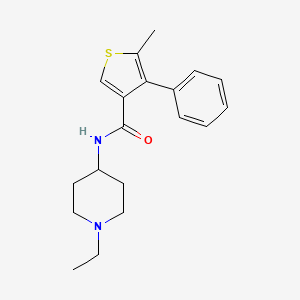
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)
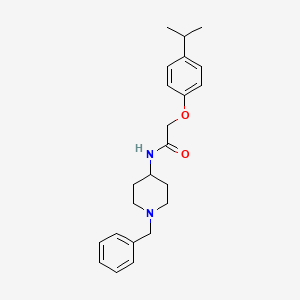
![4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4430087.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)
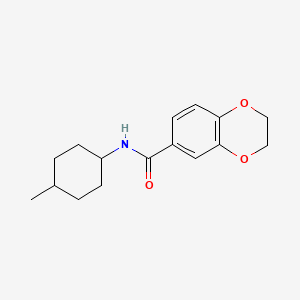

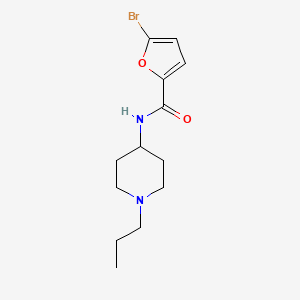
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4430119.png)
![2-{1-[1-(3-phenylpropyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4430125.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)